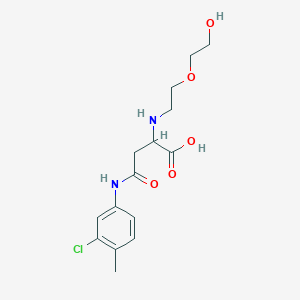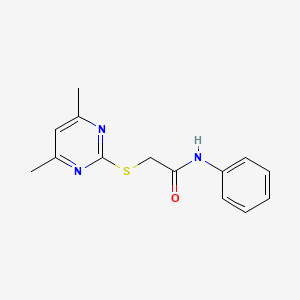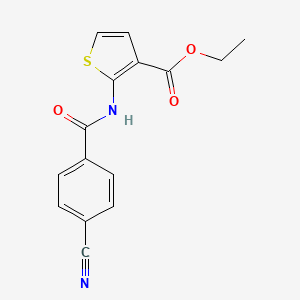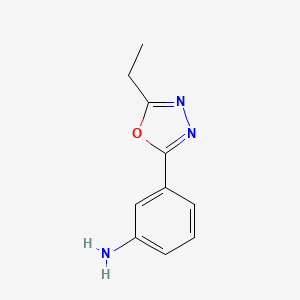
4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H21ClN2O5 and its molecular weight is 344.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorogenic Acid: A Pharmacological Overview
Chlorogenic acid, a phenolic compound found in coffee and tea, has been studied for its extensive biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism suggests potential applications in treating metabolic disorders like obesity and diabetes. This wide range of effects highlights the therapeutic potential of phenolic compounds in managing various health conditions, which could extend to related chemical structures like the specified compound (Naveed et al., 2018).
Sorption and Degradation Studies
Research on sorption and degradation of herbicides, including 2,4-D and its derivatives, reveals insights into the environmental behavior of chlorinated phenoxyacetic acids. These studies emphasize the importance of soil organic matter and iron oxides as relevant sorbents, suggesting that similar compounds could interact with environmental matrices in complex ways, influencing their fate and mobility (Werner et al., 2012).
Advanced Oxidation Processes
The treatment of wastewater containing pesticide residues, including various chlorophenoxy acids, has been explored to prevent environmental contamination. Biological processes combined with granular activated carbon have been shown to remove up to 80-90% of these compounds, indicating the potential for advanced treatment technologies to mitigate the environmental impact of similar chemicals (Goodwin et al., 2018).
Genotoxicity Assessments
Reviews of the genotoxicity of related chlorophenoxyacetic acids, like MCPA, have concluded that these compounds are not genotoxic in vivo based on a range of assays. This suggests that similar compounds might also exhibit low genotoxic potential, subject to specific structural and functional groups influencing their biological activity (Elliott, 2005).
Propriétés
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)17-4-6-23-7-5-19/h2-3,8,13,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOUBHDJSLWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2626405.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2626406.png)


![4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2626410.png)



![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)
![4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2626418.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2626426.png)

